2,3-Dimethyl-1,3-butadiene

Overview

Description

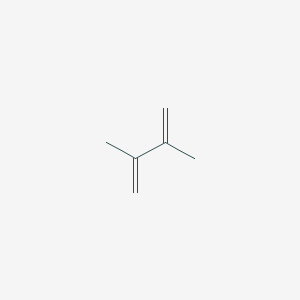

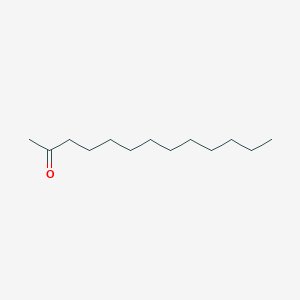

2,3-Dimethyl-1,3-butadiene is an organic compound with the molecular formula C6H10. It is a colorless liquid that has played a significant role in the early history of synthetic rubber. This compound is now primarily used as a specialty reagent in various chemical reactions .

Mechanism of Action

Target of Action

2,3-Dimethyl-1,3-butadiene, an organic compound, primarily targets the process of polymerization and Diels-Alder reactions . It is a specialty reagent used in the synthesis of various polymers and copolymers .

Mode of Action

The compound readily undergoes Diels-Alder reactions, reacting faster than 1,3-butadiene . Its effectiveness in this reaction is attributed to the stabilization of the cis-conformation owing to the influence of the methyl groups on the C2 and C3 positions . This interaction leads to changes in the structure and properties of the resulting compounds.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the polymerization process . The compound’s ability to readily undergo Diels-Alder reactions allows it to form complex structures, contributing to the synthesis of various polymers and copolymers .

Pharmacokinetics

It is a colorless liquid with a molar mass of 82.146 g·mol−1 . It has a boiling point of 69 °C and a vapor pressure of 269 mm Hg at 37.7 °C . These properties may influence its bioavailability and distribution in an environment.

Result of Action

The primary result of this compound’s action is the formation of polymers and copolymers . For instance, in 1909, Fritz Hofmann and a team working at Bayer succeeded in polymerizing dimethylbutadiene, creating the first synthetic rubber .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is flammable and can form explosive mixtures with air . Therefore, it should be handled in a well-ventilated place, using non-sparking tools, and avoiding formation of dust and aerosols . The compound’s reactivity may also be influenced by temperature and pressure .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-1,3-butadiene is known to readily undergo Diels-Alder reactions, reacting faster than 1,3-butadiene . This effectiveness is attributed to the stabilization of the cis-conformation due to the influence of the methyl groups on the C2 and C3 positions

Cellular Effects

It has been used to successfully perform radical polymerization in the nanochannels of porous coordination polymers

Molecular Mechanism

The molecular mechanism of this compound primarily involves its readiness to undergo Diels-Alder reactions . This reaction is a type of pericyclic reaction, which is a concerted reaction involving a cyclic redistribution of bonding electrons. The stabilization of the cis-conformation due to the methyl groups on the C2 and C3 positions enhances the effectiveness of this reaction .

Temporal Effects in Laboratory Settings

It is known that this compound can form explosive peroxides in air .

Metabolic Pathways

Its readiness to undergo Diels-Alder reactions suggests that it may participate in pericyclic reactions within metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butadiene can be synthesized through an acid-catalyzed dehydration reaction of pinacol. The reaction involves the removal of water molecules from pinacol to form the desired compound : [ \text{HO(CH}_3\text{)}_2\text{C-C(CH}_3\text{)}_2\text{OH} \rightarrow \text{CH}_3\text{(CH}_2\text{=C-C=CH}_2\text{)CH}_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound typically involves the dimerization of propene followed by dehydrogenation .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,3-butadiene undergoes various chemical reactions, including:

Diels-Alder Reactions: This compound readily participates in Diels-Alder reactions due to the stabilization of its cis-conformation by the methyl groups on the C2 and C3 positions.

Polymerization Reactions: It can also undergo polymerization reactions, particularly in the presence of iron dichloride complexes as catalysts.

Common Reagents and Conditions:

Diels-Alder Reactions: Common reagents include dienophiles such as maleic anhydride and N-ethylmaleimide.

Polymerization Reactions: These reactions often require specific catalysts like iron dichloride complexes.

Major Products:

Diels-Alder Reactions: The major products are typically cyclohexene derivatives.

Polymerization Reactions: The products are various polymers, which can be used in the manufacturing of synthetic rubber.

Scientific Research Applications

2,3-Dimethyl-1,3-butadiene has several scientific research applications:

Comparison with Similar Compounds

1,3-Butadiene: A simpler diene with the formula C4H6, used in the production of synthetic rubber.

Isoprene: Another diene with the formula C5H8, also used in synthetic rubber production.

Uniqueness: 2,3-Dimethyl-1,3-butadiene is unique due to the presence of methyl groups on the C2 and C3 positions, which stabilize the cis-conformation and enhance its reactivity in Diels-Alder reactions .

Properties

IUPAC Name |

2,3-dimethylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJHPPZKZZWAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25034-65-5 | |

| Record name | 1,3-Butadiene, 2,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022046 | |

| Record name | Dimethylbutadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

152.0 [mmHg] | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-81-5 | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biisopropenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butadiene, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylbutadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TUU25HCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dimethyl-1,3-butadiene?

A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.

Q2: How can I characterize this compound spectroscopically?

A: Multiple spectroscopic techniques can be employed, including:* NMR: 1H and 13C NMR provide detailed structural information, especially regarding the configuration of the double bonds and the presence of isomers. [, ]* Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups, such as the C=C stretching vibrations in conjugated dienes. [, , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS provides insights into the orientation of molecules on surfaces, particularly relevant for studying DMB adsorption on silicon. []

Q3: What types of reactions is this compound known to undergo?

A3: As a conjugated diene, DMB readily participates in various reactions, including:

- Diels-Alder Reactions: DMB acts as a diene, reacting with dienophiles like acetylenes, nitroso compounds, and even the silicon(100)-2×1 surface to form six-membered rings. [, , , , ]

- Cycloadditions: Beyond the classic Diels-Alder, DMB participates in [2+2] cycloadditions with silicon surfaces and can form sulfine cycloadducts through reaction with sulfines generated in situ. [, , ]

- Polymerization: DMB can be polymerized to form poly(this compound), which has applications in materials science. [, ]

- Copolymerization: DMB can be copolymerized with other monomers like isobutene and acrylonitrile to form materials with tailored properties. [, ]

Q4: Can this compound be used in the synthesis of other valuable compounds?

A4: Yes, DMB serves as a starting material in the synthesis of various compounds, including:

- 5,6-Dimethyl-5-hepten-2-one: This compound, a key intermediate in the synthesis of α-irone (a fragrance compound), can be synthesized from DMB via a palladium-catalyzed reaction with methyl acetoacetate. []

- Cyclobutane Adducts: DMB's photochemical reaction with acrylonitrile yields cyclobutane adducts, illustrating its versatility in photochemical synthesis. []

Q5: Are there specific examples of catalysts used with this compound?

A5: The choice of catalyst is highly dependent on the desired reaction. Examples include:

- Aluminum Chloride (AlCl3): AlCl3 effectively catalyzes the Oxo-Diels-Alder reaction of DMB with acyl phosphonates at low temperatures. []

- Palladium Complexes: Chiral cationic palladium(II) complexes catalyze asymmetric hetero-Diels-Alder reactions of DMB with arylglyoxals and glyoxylate esters. []

- Protic Carbocationic Initiators: The 1:2 adduct of n-octadecanoic acid and B(C6F5)3 efficiently initiates the carbocationic copolymerization of DMB and isobutene to form ultrahigh molecular weight copolymers. []

Q6: Have computational methods been applied to study this compound?

A6: Yes, computational studies have proven valuable in understanding DMB's reactivity.

- DFT Calculations: Density functional theory (DFT) calculations have been used to:

- Molecular Mechanics: Molecular mechanics, combined with Wide-Angle X-ray Scattering (WAXS), has been employed to elucidate the crystal structure of cis-1,4-poly(DMB). []

- Semiempirical PM3 Calculations: These calculations have been used to investigate the reactivity of azaphospholes derived from DMB in Diels-Alder reactions. []

Q7: How do structural modifications to this compound affect its reactivity?

A7: Substituent effects play a crucial role in DMB's reactivity.

- Alkyl Substitution: Increasing alkyl substitution on the diene generally increases its reactivity in Diels-Alder reactions. [] This trend is attributed to the electron-donating effect of alkyl groups, which enhances the diene's electron density and promotes interaction with electron-deficient dienophiles.

- Halogen Substitution: Introducing halogens into the cyclotrigermene ring system, as demonstrated with [(tBu3Si)3Ge3X; X = Cl, Br, I], leads to unique reactivity, including an intramolecular halogen walk and facial stereoselectivity in Diels-Alder reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)